S-(4-methylphenyl) N-methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-methylphenyl) N-methylcarbamothioate is a chemical compound with the molecular formula C9H11NOS. It is known for its unique structure, which includes a thiocarbamate group attached to a 4-methylphenyl ester. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) N-methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3NCS+C7H7OH→C9H11NOS
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
S-(4-methylphenyl) N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-methylphenyl) N-methylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethylthiocarbamic acid S-(4-methylphenyl) ester
- Propylthiocarbamic acid S-(4-methylphenyl) ester
- Butylthiocarbamic acid S-(4-methylphenyl) ester
Uniqueness
S-(4-methylphenyl) N-methylcarbamothioate is unique due to its specific methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiocarbamate esters.
Properties
CAS No. |
16066-90-3 |
---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
16066-90-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.